molecular formula C25H32ClN2O3- B14171354 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride CAS No. 4478-44-8

3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride

Cat. No.: B14171354
CAS No.: 4478-44-8
M. Wt: 444.0 g/mol
InChI Key: LLINUAWMRJXACM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(331)nonan-9-one hydrochloride is a complex organic compound with the molecular formula C25H32ClN2O3 This compound is known for its unique bicyclic structure, which includes two phenyl groups and two hydroxypropyl groups attached to a diazabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one with 3-chloropropanol under basic conditions to introduce the hydroxypropyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The final product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one: Lacks the hydroxypropyl groups, making it less versatile in chemical reactions.

    3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one: Without the hydrochloride, it may have different solubility and stability properties.

Uniqueness

The presence of both hydroxypropyl and phenyl groups in 3,7-Bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo(3.3.1)nonan-9-one hydrochloride makes it unique. These functional groups provide a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity in various chemical and biological environments.

Properties

CAS No.

4478-44-8

Molecular Formula

C25H32ClN2O3-

Molecular Weight

444.0 g/mol

IUPAC Name

3,7-bis(3-hydroxypropyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one;chloride

InChI

InChI=1S/C25H32N2O3.ClH/c28-15-7-13-26-17-24(21-9-3-1-4-10-21)18-27(14-8-16-29)20-25(19-26,23(24)30)22-11-5-2-6-12-22;/h1-6,9-12,28-29H,7-8,13-20H2;1H/p-1

InChI Key

LLINUAWMRJXACM-UHFFFAOYSA-M

Canonical SMILES

C1C2(CN(CC(C2=O)(CN1CCCO)C3=CC=CC=C3)CCCO)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.